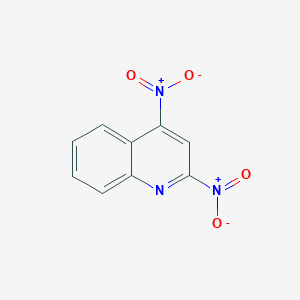![molecular formula C14H24N2O B14265336 4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL CAS No. 137449-89-9](/img/no-structure.png)
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL is an organic compound with a complex structure that includes both amine and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL typically involves multi-step organic reactions. One common method starts with the preparation of 3-(4-Amino-3-methylphenyl)propionic acid, which is then subjected to a series of reactions to introduce the butan-1-OL moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent quality and yield. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted amines .
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-{[3-(4-Amino-3-methylphenyl)prop
Eigenschaften
| 137449-89-9 | |
Molekularformel |
C14H24N2O |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
4-[3-(4-amino-3-methylphenyl)propylamino]butan-1-ol |
InChI |
InChI=1S/C14H24N2O/c1-12-11-13(6-7-14(12)15)5-4-9-16-8-2-3-10-17/h6-7,11,16-17H,2-5,8-10,15H2,1H3 |
InChI-Schlüssel |
QDPCKSNBNXLHTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCCNCCCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)


![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)

![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
